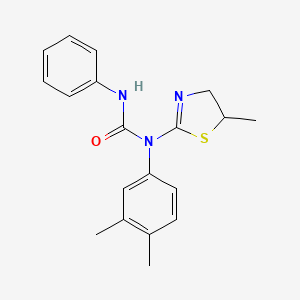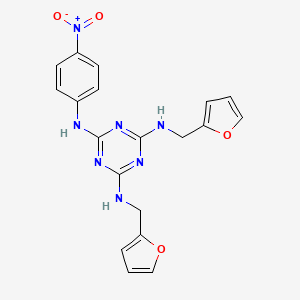![molecular formula C24H17NO4 B15010251 (3E)-5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)furan-2(3H)-one](/img/structure/B15010251.png)
(3E)-5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)furan-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE is a complex organic compound with a unique structure that combines elements of phenyl, indeno, pyridinyl, and dihydrofuranone groups
Méthodes De Préparation
The synthesis of 5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE involves multiple steps, starting with the preparation of the individual components. The phenyl and indeno groups are typically synthesized through a series of organic reactions, including Friedel-Crafts acylation and cyclization reactions. The pyridinyl group is introduced through a condensation reaction with the indeno group, followed by the formation of the dihydrofuranone ring through a cyclization reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide, leading to the formation of phenols or ethers.
Applications De Recherche Scientifique
5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE include:
5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE: This compound shares a similar structure but may have different substituents or functional groups.
5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE: This compound has a similar core structure but may differ in the position or type of substituents.
The uniqueness of 5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propriétés
Formule moléculaire |
C24H17NO4 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(3E)-5-(2,4-dimethoxyphenyl)-3-indeno[1,2-b]pyridin-5-ylidenefuran-2-one |
InChI |
InChI=1S/C24H17NO4/c1-27-14-9-10-17(20(12-14)28-2)21-13-19(24(26)29-21)22-15-6-3-4-7-16(15)23-18(22)8-5-11-25-23/h3-13H,1-2H3/b22-19+ |
Clé InChI |
YWNHTWKUYZAAKJ-ZBJSNUHESA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)C2=C/C(=C/3\C4=C(C5=CC=CC=C53)N=CC=C4)/C(=O)O2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C2=CC(=C3C4=C(C5=CC=CC=C53)N=CC=C4)C(=O)O2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole](/img/structure/B15010190.png)
![5-chloro-2-({3-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]benzoyl}amino)benzoic acid](/img/structure/B15010198.png)
![3-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B15010201.png)
![(4-chlorophenyl)({[(E)-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}methylidene]amino}oxy)methanone](/img/structure/B15010214.png)
![N-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B15010225.png)

![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide](/img/structure/B15010232.png)

![N-(2-methoxyphenyl)-2-[(6-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15010244.png)
![2-{[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B15010249.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15010253.png)

![2,4-dimethyl-N-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B15010257.png)
